molecular formula C6H7NS B3362492 2,3-Dihydropyrrolo[2,1-b][1,3]thiazole CAS No. 99929-62-1

2,3-Dihydropyrrolo[2,1-b][1,3]thiazole

Cat. No. B3362492
CAS RN: 99929-62-1
M. Wt: 125.19 g/mol
InChI Key: ZSXJQVNQZXSAOV-UHFFFAOYSA-N
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Description

The 2,3-Dihydropyrrolo[2,1-b][1,3]thiazole is a heterocyclic compound. This unit is a privileged heterocycle found in many pharmacologically active natural products .


Synthesis Analysis

Significant recent advances in the synthesis of this heterocycle have led to intense interest in the development of new drug candidates . The synthesis methods are conditionally divided into three groups depending on the starting compounds: modification of thiazole derivatives, modification of derivatives of other heterocycles, as well as synthesis from acyclic compounds .


Molecular Structure Analysis

Being planar, thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity, more so than the corresponding oxazoles . This aromaticity is evidenced by the 1H NMR chemical shift of the ring protons, which absorb between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current .


Chemical Reactions Analysis

Thiazoles are members of the azoles, heterocycles that include imidazoles and oxazoles . Thiazole can also be considered a functional group when part of a larger molecule . Synthetic approaches are grouped according to the degree of saturation of the product pyrroloimidazole ring .

properties

IUPAC Name

2,3-dihydropyrrolo[2,1-b][1,3]thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS/c1-2-6-7(3-1)4-5-8-6/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXJQVNQZXSAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CN21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462890
Record name 2,3-Dihydropyrrolo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydropyrrolo[2,1-b][1,3]thiazole

CAS RN

99929-62-1
Record name 2,3-Dihydropyrrolo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydropyrrolo[2,1-b][1,3]thiazole
Reactant of Route 2
2,3-Dihydropyrrolo[2,1-b][1,3]thiazole
Reactant of Route 3
2,3-Dihydropyrrolo[2,1-b][1,3]thiazole
Reactant of Route 4
2,3-Dihydropyrrolo[2,1-b][1,3]thiazole
Reactant of Route 5
2,3-Dihydropyrrolo[2,1-b][1,3]thiazole
Reactant of Route 6
2,3-Dihydropyrrolo[2,1-b][1,3]thiazole

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